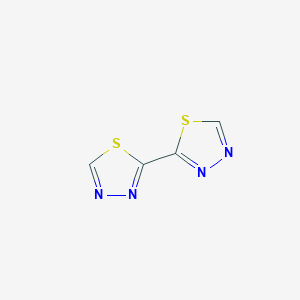
2,2'-Bi-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bi-1,3,4-thiadiazole is a heterocyclic compound featuring two 1,3,4-thiadiazole rings connected by a single bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with hydrazonoyl halides . Another approach involves the condensation of aldehydes or ketones with thioaroylhydrazines .
Industrial Production Methods: While specific industrial production methods for 2,2’-Bi-1,3,4-thiadiazole are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bi-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiols or other reduced sulfur-containing species.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,2’-Bi-1,3,4-thiadiazole has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Bi-1,3,4-thiadiazole varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It inhibits DNA and RNA synthesis in cancer cells, thereby preventing cell proliferation and inducing apoptosis.
Electronic Applications: In OLEDs, the compound’s electronic structure allows for efficient charge transport and light emission.
Comparison with Similar Compounds
1,3,4-Thiadiazole: A simpler analog with one thiadiazole ring, used in various chemical and pharmaceutical applications.
2,5-Disubstituted-1,3,4-thiadiazoles: These compounds have substitutions at the 2 and 5 positions, offering different electronic and steric properties.
1,2,4-Oxadiazole: Another heterocyclic compound with similar applications but different electronic properties due to the presence of an oxygen atom.
Uniqueness: 2,2’-Bi-1,3,4-thiadiazole is unique due to its dual thiadiazole rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as OLEDs and other advanced materials .
Properties
CAS No. |
207292-28-2 |
|---|---|
Molecular Formula |
C4H2N4S2 |
Molecular Weight |
170.2 g/mol |
IUPAC Name |
2-(1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C4H2N4S2/c1-5-7-3(9-1)4-8-6-2-10-4/h1-2H |
InChI Key |
RJIXYMLFPYOSRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)C2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















